Gymnemic acid xiv
Description
Structure
2D Structure
Properties
CAS No. |
155023-62-4 |
|---|---|
Molecular Formula |
C41H64O13 |
Molecular Weight |
764.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[[(E)-2-methylbut-2-enoyl]oxymethyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H64O13/c1-9-20(2)34(51)52-19-41-22(16-36(3,4)31(47)32(41)48)21-10-11-24-37(5)14-13-26(53-35-29(46)27(44)28(45)30(54-35)33(49)50)38(6,18-42)23(37)12-15-39(24,7)40(21,8)17-25(41)43/h9-10,22-32,35,42-48H,11-19H2,1-8H3,(H,49,50)/b20-9+/t22-,23+,24+,25-,26-,27-,28-,29+,30-,31-,32-,35+,37-,38-,39+,40+,41-/m0/s1 |
InChI Key |
OMWZCLUNZCIVBN-LHNBZPRDSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC[C@@]12[C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]1CC([C@H]([C@@H]2O)O)(C)C)C)O |
Canonical SMILES |
CC=C(C)C(=O)OCC12C(CC(C(C1O)O)(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Gymnemic acid XIV can be synthesized through various biotechnological approaches. One common method involves the use of cell and organ cultures from Gymnema sylvestre. These cultures are treated with specific elicitors to enhance the production of gymnemic acid . The process typically involves glycosylation, oxidation, and hydroxylation reactions, facilitated by enzymes such as glycosyltransferases and cytochrome P450-dependent monooxygenases .
Industrial Production Methods: Industrial production of this compound often employs solvent extraction methods. For instance, ethanol extraction at specific concentrations and temperatures can yield high concentrations of gymnemic acid from the leaves of Gymnema sylvestre . Additionally, bioreactor scale production using plant tissue culture techniques is being explored to meet the increasing demand for this compound .
Chemical Reactions Analysis
Types of Reactions: Gymnemic acid XIV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed: The major products formed from these reactions include gymnemagenin and other related metabolites. These products retain the core structure of gymnemic acid but exhibit enhanced biological activities .
Scientific Research Applications
Diabetes Management
Gymnemic acid XIV has been extensively studied for its antidiabetic properties. It has shown promise in:
- Reducing Blood Glucose Levels : Clinical trials have demonstrated that gymnemic acid IV (a related compound) can reduce blood glucose levels significantly within hours of administration . For example, a study reported a reduction of up to 60% in blood glucose levels compared to standard treatments like glibenclamide .
- Improving Insulin Sensitivity : Research indicates that gymnemic acid can enhance insulin sensitivity in diabetic models, making it a potential adjunct therapy for diabetes management .
Weight Management
The appetite-suppressing effects of this compound make it a candidate for obesity treatment:
- Clinical Trials : A 14-day intervention study showed that participants consuming gymnema extracts reduced their intake of sweet foods significantly compared to those on a placebo . This suggests its utility in dietary interventions aimed at weight loss.
Gastrointestinal Health
This compound may also contribute to gastrointestinal health by:
- Modulating Gut Flora : Preliminary studies suggest that gymnemic acids can influence gut microbiota composition, potentially enhancing metabolic health and reducing inflammation .
Data Tables
| Application Area | Mechanism of Action | Evidence Level |
|---|---|---|
| Diabetes Management | Inhibits glucose absorption | High |
| Stimulates insulin secretion | High | |
| Weight Management | Suppresses sweet taste | Moderate |
| Reduces caloric intake | Moderate | |
| Gastrointestinal Health | Modulates gut flora | Preliminary |
Case Studies
- Diabetes Intervention Study : In a controlled trial involving diabetic patients, administration of gymnemic acid IV resulted in significant reductions in fasting blood glucose levels and improved HbA1c scores over a 12-week period .
- Weight Loss Program : A study involving overweight individuals showed that those who incorporated gymnema extracts into their diet experienced greater weight loss compared to control groups, along with decreased cravings for sweets .
Mechanism of Action
Gymnemic acid XIV exerts its effects through several mechanisms:
Taste Receptor Interaction: It binds to taste receptors on the tongue, blocking the ability to taste sweetness and reducing sugar cravings.
Glucose Metabolism Regulation: The compound stimulates insulin secretion from pancreatic β-cells and inhibits glucose absorption in the intestines.
Enzyme Inhibition: It inhibits enzymes such as α-glucosidase, which are involved in carbohydrate digestion, thereby reducing postprandial blood glucose levels.
Comparison with Similar Compounds
Comparison with Similar Compounds
Gymnemic acids comprise over 20 structurally related compounds, each varying in glycosylation, acyl groups, and biological activity. Below is a detailed comparison of gymnemic acid XIV with its analogues:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Differences and Mechanisms
Structural Variations :
- This compound contains two acyl groups , whereas gymnemic acid XII has four, correlating with stronger antisweet activity in the latter .
- The absence of acyl groups in gymnemic acid VII renders it biologically inactive, underscoring the importance of these moieties for functionality .
Pharmacological Profiles: Antisweet Activity: Linked to acyl group count; gymnemic acid XII > IV > XIV . Antidiabetic Action: Gymnemic acid IV outperforms XIV in glucose-lowering efficacy, likely due to synergistic inhibition of intestinal glucose absorption and insulin secretion .
Molecular Targets :
- This compound’s interaction with PPARγ suggests a role in lipid metabolism regulation, distinct from gymnemic acid IV’s dual action on glucose absorption and insulin secretion .
Research Findings and Clinical Implications
In Vitro Studies
- PPARγ Activation : this compound demonstrated a docking score of -9.2 kcal/mol for PPARγ, comparable to the reference drug rosiglitazone (-10.1 kcal/mol) .
In Vivo Studies
Q & A
Q. What chromatographic and spectroscopic methods are recommended for isolating and characterizing Gymnemic Acid XIV from plant extracts?
To isolate this compound, researchers typically employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for purification and structural identification. Fractionation protocols, such as those described in anti-inflammatory studies, involve sequential solvent extraction followed by column chromatography to enrich target compounds. For structural validation, nuclear magnetic resonance (NMR) spectroscopy is critical to resolve stereochemical ambiguities. MS analysis (e.g., LC-MS/MS) can confirm molecular weights and fragmentation patterns, as demonstrated in the identification of 14 gymnemic acid derivatives, including this compound, in bioactive fractions .
Q. Which in vitro assays are most effective for evaluating this compound’s anti-inflammatory activity?
Common assays include lipopolysaccharide (LPS)-stimulated cell models (e.g., BEAS-2B bronchial epithelial cells) to measure cytokine suppression (e.g., IL-6, IL-1β). Dose-response experiments should include positive controls (e.g., dexamethasone) and quantify protein expression via ELISA or Western blot. For mechanistic insights, NF-κB/MAPK pathway inhibition can be assessed using luciferase reporter assays or phospho-specific antibodies. Researchers must standardize cell viability assays (e.g., MTT) to rule out cytotoxicity confounding anti-inflammatory effects .
Q. What are the primary molecular targets of this compound in inflammatory pathways?
this compound has been shown to suppress pro-inflammatory cytokines (IL-6, IL-1β) by modulating the NF-κB and MAPK signaling pathways. Key targets include inhibitory effects on IκBα phosphorylation (blocking NF-κB nuclear translocation) and downstream suppression of COX-2 and iNOS expression. Validation experiments often use pathway-specific inhibitors (e.g., Bay 11-7082 for NF-κB) to confirm mechanistic specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity of this compound across studies?
Discrepancies may arise from variations in compound purity, extraction methods, or model systems (e.g., in vitro vs. in vivo). To address this, researchers should:
- Quantify purity using HPLC-UV/ELSD and report batch-specific data.
- Replicate experiments across multiple cell lines or animal models.
- Perform meta-analyses to identify dose- or context-dependent effects. Confounding factors such as solvent choice (e.g., DMSO cytotoxicity) and endotoxin contamination in LPS models must also be controlled .
Q. What experimental design considerations are critical for in vivo studies of this compound’s anti-inflammatory effects?
Key factors include:
- Model selection : Rodent models of acute inflammation (e.g., carrageenan-induced paw edema) vs. chronic conditions (e.g., rheumatoid arthritis).
- Dosage optimization : Pharmacokinetic studies to determine bioavailability and half-life.
- Endpoint validation : Histopathological scoring, cytokine profiling, and pathway-specific biomarkers (e.g., phosphorylated p65 for NF-κB).
- Statistical power : Pre-experimental power analysis to ensure adequate sample sizes for detecting effect sizes .
Q. How can advanced analytical techniques address structural heterogeneity in this compound derivatives?
Ultra-high-resolution MS (e.g., Q-TOF) paired with molecular networking can map gymnemic acid analogs in complex mixtures. For isomers, tandem MS/MS fragmentation patterns and ion mobility spectrometry can differentiate structurally similar compounds. Synergistic use of 2D-NMR (e.g., HSQC, HMBC) is recommended to assign stereochemistry and glycosylation patterns .
Q. What statistical frameworks are optimal for analyzing dose-response and synergistic effects of this compound?
- Dose-response : Nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values.
- Synergy studies : Combination index (CI) methods (e.g., Chou-Talalay) to evaluate interactions with other bioactive compounds.
- Error handling : Bootstrap resampling or Bayesian approaches to quantify uncertainty in small-sample studies. Raw data should be archived with metadata (e.g., instrument parameters) to ensure reproducibility .
Data Presentation Guidelines
- Tables : Include purity data (e.g., HPLC peak area percentages), cytokine inhibition rates, and EC₅₀ values.
- Figures : Dose-response curves, pathway inhibition schematics, and comparative heatmaps of metabolite profiles.
- Appendices : Raw MS/MS spectra, NMR assignments, and statistical code repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
